molecular formula C25H28N4O2 B11202352 N-(4-methylbenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

N-(4-methylbenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B11202352
M. Wt: 416.5 g/mol
InChI Key: MFBIRUAWSOCCDQ-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-4-{[3-(4-METHYLPIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core, substituted with a pyrazine ring and a piperidine moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-4-{[3-(4-METHYLPIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-methylbenzylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide core.

    Introduction of the Pyrazine Ring: The benzamide intermediate is then reacted with 2-chloropyrazine in the presence of a palladium catalyst to introduce the pyrazine ring via a cross-coupling reaction.

    Addition of the Piperidine Moiety: Finally, the compound is treated with 4-methylpiperidine under basic conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-4-{[3-(4-METHYLPIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the benzamide and pyrazine rings.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-4-{[3-(4-METHYLPIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-4-{[3-(4-METHYLPIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-4-{[3-(4-METHYLPIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE stands out due to its unique combination of a benzamide core with a pyrazine ring and a piperidine moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide

InChI

InChI=1S/C25H28N4O2/c1-18-3-5-20(6-4-18)17-28-24(30)21-7-9-22(10-8-21)31-25-23(26-13-14-27-25)29-15-11-19(2)12-16-29/h3-10,13-14,19H,11-12,15-17H2,1-2H3,(H,28,30)

InChI Key

MFBIRUAWSOCCDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)C

Origin of Product

United States

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